Chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine

Catalog No.
S842180
CAS No.
1028206-60-1
M.F
C38H53ClNO2PPd
M. Wt
728.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan...

CAS Number

1028206-60-1

Product Name

Chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine

IUPAC Name

chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-phenylethanamine

Molecular Formula

C38H53ClNO2PPd

Molecular Weight

728.7 g/mol

InChI

InChI=1S/C30H43O2P.C8H10N.ClH.Pd/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25;9-7-6-8-4-2-1-3-5-8;;/h11-13,18-25H,5-10,14-17H2,1-4H3;1-4H,6-7,9H2;1H;/q;-1;;+2/p-1

InChI Key

ZBIAIXFGBSQSTB-UHFFFAOYSA-M

SMILES

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CC(C)(C)OC.C1=CC=C([C-]=C1)CCN.Cl[Pd+]

Canonical SMILES

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C1=CC=C([C-]=C1)CCN.Cl[Pd+]

Description

The exact mass of the compound Chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Thermal Dehydrogenative Diels-Alder Reaction

One area of research exploring XPhosPdG1's utility is the thermal dehydrogenative Diels-Alder reaction of styrenes. This reaction involves the cyclization of a diene and a dienophile with the simultaneous removal of hydrogen. XPhosPdG1 demonstrates high catalytic activity and selectivity in this transformation, enabling the efficient synthesis of complex organic molecules. A study published in the Journal of the American Chemical Society showcases the use of XPhosPdG1 for the dehydrogenative Diels-Alder reaction of various styrenes with excellent yields and regioselectivities [].

CN-Cross Coupling Reactions

Another research field investigating XPhosPdG1's potential is CN-cross coupling reactions. These reactions involve the formation of a carbon-nitrogen bond between an aryl halide and a nitrogen nucleophile. XPhosPdG1 exhibits good catalytic activity for CN-cross coupling reactions of 3-halo-2-aminopyridines, a class of important heterocyclic compounds. Research published in Organic Letters demonstrates the effectiveness of XPhosPdG1 in achieving CN-cross coupling of these challenging substrates [].

Chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine is a complex organometallic compound that features a palladium center coordinated with various ligands. The molecular formula is C38H53ClNO2PPdC_{38}H_{53}ClNO_2PPd and it has a molecular weight of approximately 728.7 g/mol. This compound is primarily utilized in research settings, particularly in catalysis, due to its ability to facilitate various

In cross-coupling reactions, the palladium catalyst undergoes a cycle of oxidative addition, transmetallation, reductive elimination, and ligand exchange.

  • Oxidative addition: The palladium(II) complex reacts with an organic halide (e.g., aryl bromide) to form a palladium(IV) complex with two organic fragments bonded to the metal center.
  • Transmetallation: A second organometallic reagent (e.g., boronic acid) transfers its organic group to the palladium, displacing one of the groups from the first step.
  • Reductive elimination: The palladium(II) complex reforms with the two new organic groups bonded together by a carbon-carbon bond, releasing the leaving group from the second reagent.
  • Ligand exchange: The catalyst loses any spectator ligands (e.g., solvent molecules) and picks up new ones to prepare for the next cycle.
, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction and the Buchwald-Hartwig amination. These reactions involve the coupling of aryl halides with nucleophiles, leading to the formation of biaryl compounds or amines. The general mechanism involves:

  • Oxidative Addition: The palladium complex reacts with an aryl halide, forming a palladium(II) species.
  • Transmetallation: A nucleophile (e.g., an organoboron compound or amine) transfers its group to the palladium center.
  • Reductive Elimination: The final product is formed as the palladium returns to its zero oxidation state, regenerating the catalyst for further reactions .

The synthesis of Chloropalladium(1+) typically involves the following steps:

  • Preparation of Ligands: The ligands dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane and 2-phenylethanamine are synthesized separately.
  • Formation of Palladium Complex: Palladium salts (such as palladium(II) chloride) are reacted with the prepared ligands in an appropriate solvent under controlled conditions to form the desired chloropalladium complex.
  • Purification: The resulting product is purified through techniques such as column chromatography or recrystallization to obtain the pure chloropalladium complex .

Chloropalladium(1+) finds applications primarily in:

  • Catalysis: Used as a catalyst in various organic transformations including cross-coupling reactions which are essential in pharmaceutical synthesis and material science.
  • Research: Employed in studies related to organometallic chemistry and catalysis development.
  • Material Science: Potentially useful in developing new materials or polymers through catalytic processes .

Interaction studies involving Chloropalladium(1+) focus on its reactivity with various substrates during catalytic processes. These studies typically evaluate:

  • Substrate Scope: How different substrates react under catalysis.
  • Mechanistic Pathways: Understanding how the palladium complex facilitates reactions through various mechanistic pathways.
  • Catalyst Efficiency: Assessing turnover numbers and rates to determine the efficiency of the catalyst in producing desired products .

Chloropalladium(1+) shares similarities with other palladium complexes, particularly those used in catalysis. Some comparable compounds include:

Compound NameKey FeaturesUnique Aspects
XPhos Pd G2A second-generation Buchwald catalyst used for cross-coupling reactionsHigher stability and efficiency compared to first-generation catalysts .
SPhos Pd G2Another variant used for similar applications, known for its effectiveness in Suzuki-Miyaura reactionsDistinct ligand architecture that enhances reactivity .
Pd(PPh₃)₄A well-known tetrakis(triphenylphosphine)palladium(0) complex used broadly in organic synthesisSimpler ligand environment but less effective for certain transformations compared to newer complexes.

Chloropalladium(1+) stands out due to its specific ligand arrangement that may offer enhanced selectivity and reactivity in certain catalytic applications, making it a valuable tool in modern synthetic chemistry .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

727.25372 g/mol

Monoisotopic Mass

727.25372 g/mol

Heavy Atom Count

44

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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